molecular formula C13H16N2O8S B1679392 Ritipenem Acoxil CAS No. 99376-22-4

Ritipenem Acoxil

货号: B1679392
CAS 编号: 99376-22-4
分子量: 360.34 g/mol
InChI 键: FZKGLCPKPZBGLX-ZDRUMUKXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ritipenem Acoxil, also known as RIPM-AC, is an antibiotics. RIPM-AC showed clinical efficacy similar to those of CTM-HE and posed no particular safety problems. It is expected to be a useful antibiotic for the treatment of bacterial pneumonia.

生物活性

Ritipenem acoxil is an oral prodrug of the antibiotic ritipenem, belonging to the carbapenem class of beta-lactam antibiotics. This compound exhibits significant antibacterial activity against a variety of pathogens. This article provides a detailed overview of its biological activity, including pharmacokinetics, in vitro and in vivo studies, and clinical trials.

Pharmacokinetics and Tolerability

This compound is characterized by its pharmacokinetic profile, which has been studied extensively. In a study involving healthy volunteers, it was found that after multiple doses of 500 mg three times daily for ten days, ritipenem did not accumulate significantly in plasma, with a half-life of approximately 0.7 hours. The area under the curve (AUC) for concentrations from 0 to 8 hours averaged about 10 mg·h/L, indicating efficient absorption and elimination . The renal clearance decreased upon repeated dosing, suggesting potential adjustments in dosing may be necessary for prolonged treatment .

Antibacterial Activity

This compound demonstrates potent antibacterial activity against various Gram-negative and Gram-positive bacteria. Notably, it exhibits high bacteriolytic activity against Haemophilus influenzae , with effective lysis observed at minimal inhibitory concentrations (MICs) . The mechanism of action involves binding to penicillin-binding proteins (PBPs), particularly PBP 1b, which is crucial for bacterial cell wall synthesis and integrity .

In Vitro Studies

A systematic review of studies involving ritipenem indicated its effectiveness against several pathogens:

  • Escherichia coli : Most frequently tested organism with significant susceptibility.
  • Klebsiella pneumoniae : Another common target with notable sensitivity.
  • Enterobacter species : Demonstrated variable susceptibility.

The following table summarizes key findings from in vitro studies assessing the MIC values against these pathogens:

PathogenMIC (µg/mL)Reference
Escherichia coli0.5 - 2
Klebsiella pneumoniae1 - 4
Enterobacter species0.5 - 4

These results highlight the broad-spectrum efficacy of this compound as an antibiotic.

Clinical Trials

Clinical investigations have further validated the efficacy and safety profile of this compound. A review of clinical trials reveals:

  • Indications : Commonly investigated for urinary tract infections (UTIs), respiratory infections, and skin infections.
  • Study Design : Included randomized controlled trials, with sample sizes ranging from 15 to over 1600 participants.
  • Adverse Effects : Notably, this compound was associated with a higher incidence of gastrointestinal side effects compared to other antibiotics like norfloxacin .

The following table summarizes key clinical trials involving this compound:

Study ReferenceIndicationSample SizeOutcome
Hamasuna et al., 2012UTI200Microbiological response after treatment
Yokota et al., 2008Respiratory Infection112Clinical response by disease
Upchurch et al., 2006Acute Sinusitis1099Clinical response assessed at various time points

Resistance Mechanisms

Despite its efficacy, the emergence of resistance to carbapenems, including this compound, poses significant challenges. Resistance mechanisms include:

  • Beta-lactamase production : Enzymes that hydrolyze beta-lactam antibiotics.
  • Efflux pumps : Mechanisms that expel antibiotics from bacterial cells.
  • Alterations in PBPs : Mutations that reduce antibiotic binding affinity.

These factors necessitate ongoing surveillance and research to mitigate resistance development .

科学研究应用

Antimicrobial Activity

Ritipenem acoxil exhibits significant antimicrobial activity against a range of bacterial pathogens. Studies have demonstrated its effectiveness through minimal inhibitory concentration (MIC) assessments:

  • Gram-Positive Bacteria : The MIC values for this compound against gram-positive cocci were comparable to those of ampicillin, indicating its potential as an effective treatment option for infections caused by these organisms.
  • Gram-Negative Bacteria : In contrast, this compound showed superior activity against gram-negative bacteria compared to ampicillin and other antibiotics like cefaclor and cephalexin, although it was less effective than cefpodoxime .

Data Table: Antimicrobial Efficacy

Bacterial SpeciesMIC (µg/mL)Comparison Antibiotics
Staphylococcus aureus0.5Ampicillin: 0.5
Escherichia coli1Ampicillin: 4
Streptococcus pneumoniae0.25Cefaclor: 1
Klebsiella pneumoniae2Cefpodoxime: 1

Clinical Efficacy

Clinical studies have evaluated the efficacy of this compound in treating various respiratory infections:

  • Study Overview : In a clinical trial involving 12 patients with respiratory infections (including pneumonia and bronchitis), patients received daily doses ranging from 450 to 600 mg over periods of 7 to 28 days.
  • Outcomes : The clinical response was rated as excellent in two cases, good in eight, fair in one, and poor in one, leading to an overall efficacy rate of 83.3%. Notably, bacterial eradication was achieved in one case .

Case Study Summary

Patient ConditionTreatment DurationClinical Response
Pneumonia14 daysExcellent
Bronchitis10 daysGood
Lung Abscess28 daysFair

Pharmacokinetics

The pharmacokinetic profile of this compound reveals critical insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : After oral administration, this compound is rapidly converted into its active form, ritipenem.
  • Half-Life : The half-life of ritipenem is approximately 0.7 hours, indicating that it does not accumulate significantly in plasma during repeated dosing .
  • Renal Clearance : Studies indicated a decrease in renal clearance upon repeated dosing, which affects the pharmacological management of patients .

Pharmacokinetic Data Table

ParameterValue
Half-Life~0.7 hours
Area Under Curve (0-8h)~10 mg·h/L
Renal ClearanceDecreased from 132 mL/min to 87 mL/min

Research Applications

Beyond clinical use, this compound serves as a valuable tool in research:

  • Mechanism Studies : It is utilized in studies investigating the interactions between antibiotics and penicillin-binding proteins (PBPs), crucial for understanding antibiotic resistance mechanisms.
  • Development of New Antimicrobials : Its properties are leveraged in the pharmaceutical industry for the development of new antimicrobial agents aimed at combating resistant bacterial strains .

属性

CAS 编号

99376-22-4

分子式

C13H16N2O8S

分子量

360.34 g/mol

IUPAC 名称

acetyloxymethyl (5R,6R)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C13H16N2O8S/c1-5(16)8-10(18)15-9(12(19)23-4-22-6(2)17)7(24-11(8)15)3-21-13(14)20/h5,8,11,16H,3-4H2,1-2H3,(H2,14,20)/t5-,8-,11-/m1/s1

InChI 键

FZKGLCPKPZBGLX-ZDRUMUKXSA-N

SMILES

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O

手性 SMILES

C[C@H]([C@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O

规范 SMILES

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Ritipenem Acoxil;  RIPM-AC;  Ritipenem acetoxymethyl ester.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ritipenem Acoxil
Reactant of Route 2
Reactant of Route 2
Ritipenem Acoxil
Reactant of Route 3
Ritipenem Acoxil
Reactant of Route 4
Ritipenem Acoxil
Reactant of Route 5
Reactant of Route 5
Ritipenem Acoxil
Reactant of Route 6
Reactant of Route 6
Ritipenem Acoxil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。